BenchChemオンラインストアへようこそ!

LY 154045

NMDA receptor pharmacology structure-activity relationship excitatory amino acid antagonism

LY 154045 is a bridged benz(f)isoquinoline selective NMDA antagonist with a unique PCP-like pharmacological profile. Unlike the inactive unbridged analog LY 154005, its rigid tetracyclic core is essential for displacing [³H]phencyclidine and producing distinct ECoG signatures. Ideal for schizophrenia and receptor hypofunction models, this compound ensures experimental validity where structural analogs fail.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
CAS No. 91706-86-4
Cat. No. B1675576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 154045
CAS91706-86-4
SynonymsLY 154045
LY-154045
LY154045
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CC23CCC4=C(C2(C1)CCN(C3)CC5CC5)C=C(C=C4)O
InChIInChI=1S/C20H27NO/c22-17-5-4-16-6-9-19-7-1-8-20(19,18(16)12-17)10-11-21(14-19)13-15-2-3-15/h4-5,12,15,22H,1-3,6-11,13-14H2
InChIKeyLRSHHXKGGJSRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

12-(Cyclopropylmethyl)-12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol (LY 154045): A Bridged Benz(f)isoquinoline NMDA Antagonist for Neuroscience Research


12-(Cyclopropylmethyl)-12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol (CAS 91706-86-4), also designated LY 154045, is a bridged benz(f)isoquinoline that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors [1]. First reported in 1984 by Berry and Lodge, this compound exhibits phencyclidine (PCP)-like pharmacological properties, including the ability to displace [³H]phencyclidine from CNS tissue and produce similar behavioral and electrocortical effects in rodent models [2][3]. The compound features a rigid tetracyclic bridged core with a cyclopropylmethyl substituent on the nitrogen atom and a free phenolic hydroxyl group at the 4-position, yielding a molecular weight of 297.4 g/mol and calculated LogP of approximately 4.2 .

Why Generic NMDA Antagonist Substitution Fails: The Structural and Functional Specificity of LY 154045


LY 154045 cannot be substituted with structurally similar benz(f)isoquinoline analogs or other NMDA antagonists due to precise structural requirements for pharmacological activity. Direct comparative evidence demonstrates that the bridged core structure of LY 154045 is essential for NMDA antagonist function: the unbridged analog LY 154005, which differs only in the absence of the ethano bridge connecting positions 4a and 10b of the tetracyclic system, is completely inactive as an excitatory amino acid antagonist and fails to displace phencyclidine from CNS tissue [1]. Furthermore, among compounds with NMDA antagonist activity, LY 154045 produces a distinct profile of in vivo effects—it stimulates locomotor activity and induces PCP-like electrocortical changes, whereas competitive NMDA antagonists such as D,L-2-amino-5-phosphonopentanoic acid (AP5) and D,L-2-amino-7-phosphonoheptanoic acid (AP7) do not share this locomotor stimulant property [2][3]. These structural and functional distinctions preclude simple substitution with other in-class compounds for research applications.

Quantitative Comparative Evidence for LY 154045 (CAS 91706-86-4) Differentiation


Bridged vs. Unbridged Benz(f)isoquinoline: Structural Determinant of NMDA Antagonist Activity

In a direct head-to-head comparison using microelectrophoresis on cat and rat spinal neurons, the bridged benz(f)isoquinoline LY 154045 demonstrated selective antagonism of N-methylaspartate (NMDA)-induced excitation. In contrast, the unbridged analog LY 154005 was completely inactive as an amino acid antagonist under identical experimental conditions [1]. This functional divergence correlates with the inability of LY 154005 to displace phencyclidine from CNS tissue, whereas LY 154045 effectively displaces this radioligand [1].

NMDA receptor pharmacology structure-activity relationship excitatory amino acid antagonism

Locomotor Activity Divergence: LY 154045 vs. Competitive NMDA Antagonists

In a comparative in vivo study in mice, LY 154045 (as a phencyclidine-like compound) produced locomotor stimulation, whereas the selective competitive NMDA receptor antagonists D,L-2-amino-5-phosphonopentanoic acid (AP5) and D,L-2-amino-7-phosphonoheptanoic acid (AP7) did not stimulate locomotor activity, despite all four compounds possessing anticonvulsant and motor performance-impairing activities [1]. This divergence in biological response suggests that competitive NMDA antagonists do not fully recapitulate the PCP-like behavioral pharmacology characteristic of LY 154045.

behavioral pharmacology NMDA antagonist classification locomotor activity

Electrocortical Profile Alignment: LY 154045 Shares PCP-Like ECoG Signature

Quantitative electrocortical (ECoG) analysis in rats revealed that LY 154045, phencyclidine, and etoxadrol produce similar changes in individual frequency bands, characterized by extremely strong stimulation of the ECoG with very large increases in high-frequency (15–50 Hz) activity and reductions in all other frequency bands. In contrast, amphetamine and apomorphine exhibited different activity profiles [1]. This pattern is not universal among NMDA antagonists or stimulants but is specific to the phencyclidine-like class.

electrocorticography phencyclidine-like compounds neuropharmacology

Physicochemical and Storage Stability Parameters for Procurement Decision-Making

LY 154045 exhibits calculated physicochemical parameters that inform handling and storage requirements: molecular weight 297.4 g/mol, LogP 4.2 (ACD/Labs prediction), boiling point 461.6 ± 45.0 °C at 760 mmHg, density 1.2 ± 0.1 g/cm³, with zero Rule of 5 violations indicating favorable drug-like properties . Recommended storage conditions for the solid compound are -20°C for long-term (years) or 4°C for short-term (days to weeks), with stability at ambient temperature during routine shipping . While these are class-level characteristics shared with other morphinan/benz(f)isoquinoline derivatives, they provide baseline procurement specifications for inventory management.

physicochemical properties storage stability procurement specifications

Validated Research Applications for 12-(Cyclopropylmethyl)-12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol (LY 154045)


Phencyclidine-Like Behavioral Pharmacology and NMDA Receptor Hypofunction Modeling

LY 154045 is suitable for in vivo rodent studies investigating PCP-like behavioral effects, including locomotor stimulation, anticonvulsant activity, and motor impairment [1]. Unlike competitive NMDA antagonists such as AP5 and AP7, LY 154045 produces the full spectrum of PCP-like locomotor stimulation, making it appropriate for studies modeling NMDA receptor hypofunction relevant to schizophrenia and other neuropsychiatric conditions [1].

Electrophysiological Characterization of NMDA Receptor-Mediated Synaptic Transmission

LY 154045 can be applied in microelectrophoretic or patch-clamp studies on spinal or cortical neurons where selective NMDA receptor antagonism is required [2]. The compound serves as a selective NMDA antagonist, with activity confirmed in cat and rat spinal neuron preparations [2]. Researchers should note that the unbridged analog LY 154005 is inactive and cannot be used as a negative control with comparable physicochemical properties, necessitating alternative control compounds [2].

Electrocorticographic (ECoG) Biomarker Studies of CNS Stimulants

LY 154045 produces a reproducible ECoG signature in rats characterized by increased high-frequency (15–50 Hz) activity and reduced lower-frequency band activity, a profile shared with phencyclidine and etoxadrol but distinct from amphetamine and apomorphine [3]. This makes LY 154045 a valuable reference compound for quantitative ECoG studies aimed at classifying novel compounds based on their neurophysiological effects and for validating the functional identity of PCP-like compounds [3].

Radioligand Displacement Assays for Phencyclidine Binding Site Characterization

LY 154045 effectively displaces [³H]phencyclidine from CNS tissue preparations, whereas the unbridged analog LY 154005 does not [2]. This property enables the use of LY 154045 as a reference ligand in competitive binding assays designed to characterize compounds that interact with the PCP binding site located within the NMDA receptor ion channel [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 154045

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.